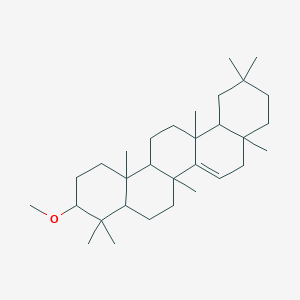![molecular formula C12H14Cl2Zr B079261 Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- CAS No. 12109-71-6](/img/structure/B79261.png)
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound is synthesized by chelation combination (1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine-2,2,4,4,6,6-hexyl) hexa (phosphonic acid) (THPA) with zirconium ion in a certain ratio . The THPA is synthesized by hexachlorocyclotriphosphazene with P(OEt)3, and hydrolyzed in HCl .Molecular Structure Analysis
The empirical formula of the compound is C10H10Cl2Zr . The molecular weight is 292.32 . The structure of the compound is also available as a 2D Mol file .Chemical Reactions Analysis
Zirconium compounds, including this one, have been recognized as green and efficient catalysts for a number of important organic reactions . They are used in various organic transformations, including amination, Michael addition, and oxidation reactions .Physical And Chemical Properties Analysis
The compound is a solid and appears as a yellow powder . It has good thermal stability . The compound is also stable in air and moisture .Scientific Research Applications
Organic Synthesis Catalyst
Zirconium compounds, including “Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-”, have been recognized as relatively cheap, low-toxicity, stable, green, and efficient catalysts for various important organic transformations . They have been applied in accelerating amination, Michael addition, and oxidation reactions .
Allylation Catalyst
Well-designed zirconocene perfluorosulfonates, which could include “Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-”, can be applied in allylation . Allylation is a chemical reaction in which an allyl group is added to a substrate.
Acylation Catalyst
Zirconocene perfluorosulfonates, including “Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-”, can also be used in acylation . Acylation is an organic reaction that introduces an acyl group into a compound.
Esterification Catalyst
Zirconocene perfluorosulfonates are also applied in esterification . Esterification is a reaction between a carboxylic acid and an alcohol to produce an ester.
Polymerization Accelerator
N-Chelating organozirconium complexes, which could include “Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-”, can accelerate polymerization . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.
CO2 Fixation Accelerator
N-Chelating organozirconium complexes can also efficiently accelerate CO2 fixation . CO2 fixation is a process in which CO2 is converted into organic compounds.
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- can be achieved through the reaction of zirconium tetrachloride with 1-methyl-2,4-cyclopentadiene in the presence of a reducing agent such as sodium or lithium.", "Starting Materials": [ "Zirconium tetrachloride", "1-methyl-2,4-cyclopentadiene", "Sodium or Lithium" ], "Reaction": [ "Step 1: Dissolve zirconium tetrachloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.", "Step 2: Add 1-methyl-2,4-cyclopentadiene to the solution and stir for 30 minutes.", "Step 3: Add sodium or lithium to the mixture and stir for an additional 2 hours.", "Step 4: Filter the mixture and wash the solid with THF.", "Step 5: Dry the product under vacuum to obtain Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-." ] } | |
CAS RN |
12109-71-6 |
Product Name |
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- |
Molecular Formula |
C12H14Cl2Zr |
Molecular Weight |
320.37 g/mol |
IUPAC Name |
dichlorozirconium(2+);5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
ZUYRMIQFRZTNFG-UHFFFAOYSA-L |
SMILES |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |
Canonical SMILES |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



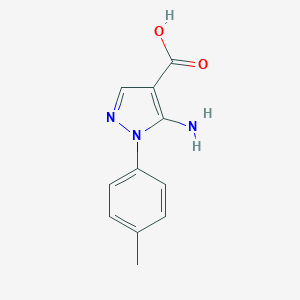
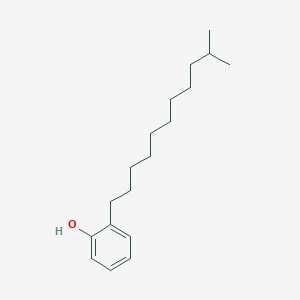
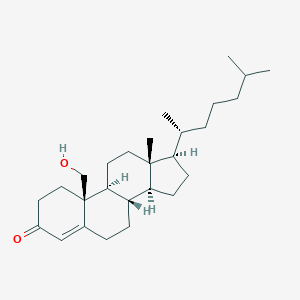

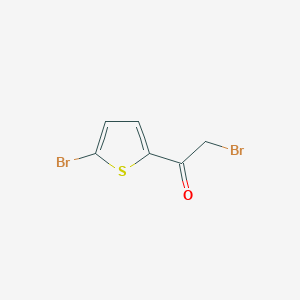
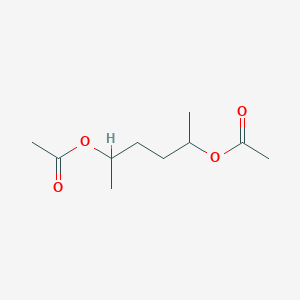
![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)




